molecular formula C16H13ClO2 B182516 (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 5424-03-3

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B182516
CAS RN: 5424-03-3
M. Wt: 272.72 g/mol
InChI Key: DGBWMHMJGJSEOH-DHZHZOJOSA-N
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Description

The compound "(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with the general formula C6H5COCH=CHC6H5. Chalcones are known for their diverse pharmacological properties and are of interest in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, similar compounds with dichlorophenyl and methoxyphenyl groups have been synthesized and characterized, indicating a potential interest in the structural and electronic properties of such compounds for various applications.

Synthesis Analysis

The synthesis of related chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, where an acetophenone and benzaldehyde derivative are reacted in the presence of a base in ethanol. For instance, a similar compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde . This suggests that the synthesis of the compound would likely follow a similar procedure, utilizing 2-chloroacetophenone and 4-methoxybenzaldehyde as starting materials.

Molecular Structure Analysis

The molecular structure of chalcone derivatives is often confirmed using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. For example, the molecular structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was elucidated using single-crystal X-ray diffraction, which revealed that it crystallizes in the orthorhombic crystal system . The molecular geometry and vibrational frequencies are typically calculated using DFT methods, which provide insights into the stability and electronic properties of the molecule.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives, such as their melting points, solubility, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. For instance, (2E)-1-(2,4-Dichlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one forms centrosymmetric O-H···O hydrogen-bonded dimers in the crystal structure . Theoretical calculations, such as HOMO-LUMO analysis and MEP (molecular electrostatic potential) maps, provide further understanding of the electronic properties and potential reactivity of these compounds .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-14-9-6-13(7-10-14)16(18)11-8-12-4-2-3-5-15(12)17/h2-11H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBWMHMJGJSEOH-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417819
Record name NSC13152
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

CAS RN

5424-03-3
Record name NSC13152
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC13152
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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